molecular formula C10H11NO2 B371452 N-(4-Acetylphenyl)acetamide CAS No. 2719-21-3

N-(4-Acetylphenyl)acetamide

Cat. No.: B371452
CAS No.: 2719-21-3
M. Wt: 177.2g/mol
InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
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Description

“N-(4-Acetylphenyl)acetamide” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as 4’-Acetamidoacetophenone, 4-Acetamidoacetophenone, and N-(p-Acetylphenyl)acetamide . The molecular weight of this compound is 177.20 g/mol .


Molecular Structure Analysis

The InChI string of “this compound” is InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) . This provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical and Chemical Properties Analysis

“this compound” has a melting point of 166-170°C . The SMILES string, which represents the structure of the molecule, is CC(=O)Nc1ccc(cc1)C(C)=O .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research in synthetic organic chemistry has explored compounds structurally related to N-(4-Acetylphenyl)acetamide, demonstrating their utility in developing selective N-acylation reagents and studying the structure-reactivity relationship. For example, studies on various N-acylated compounds have been instrumental in advancing chemoselective synthesis methods. These developments have implications for designing new pharmaceuticals, highlighting the role of N-aryl acetamides in medicinal chemistry (Kondo & Murakami, 2001).

Drug Metabolism and Toxicology

In the context of drug metabolism, acetaminophen (a compound related to this compound) has been extensively studied. Research on acetaminophen's metabolism to various intermediates, including acetamide, underlines the importance of understanding the metabolic pathways of acetamides in assessing drug safety and efficacy. Investigations into the biotoxicity of acetaminophen's degradation products further underscore the relevance of studying N-acylated compounds (Qutob et al., 2022).

Environmental Science

The environmental impact of pharmaceuticals, including acetaminophen and its derivatives, has been a subject of concern. Research on the adsorptive removal of acetaminophen from water highlights the environmental implications of acetamide derivatives. These studies are crucial for developing strategies to mitigate the environmental presence of such compounds, suggesting a broader context for the applications of this compound-related research (Igwegbe et al., 2021).

Safety and Hazards

“N-(4-Acetylphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

Properties

IUPAC Name

N-(4-acetylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECHHDJTILFYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181657
Record name N-(p-Acetylphenyl)acetamide
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-21-3
Record name N-(4-Acetylphenyl)acetamide
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Record name N-(p-Acetylphenyl)acetamide
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Record name N-(p-Acetylphenyl)acetamide
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Record name N-(p-acetylphenyl)acetamide
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Q & A

Q1: What are the typical applications of N-(4-Acetylphenyl)acetamide in chemical synthesis?

A1: this compound is frequently employed as a starting material for synthesizing more complex molecules, particularly those featuring a benzimidazole, benzothiazole, or indole moiety. [, ] This compound's structure allows for facile modification, enabling the creation of diverse derivatives.

Q2: Can you provide an example of how this compound is used to synthesize compounds with potential biological activity?

A2: Researchers have utilized this compound to synthesize a series of benzodiazepines possessing benzimidazole, benzothiazole, or indole groups. [] These synthesized compounds were then evaluated for their antimicrobial and antioxidant properties. This demonstrates the potential of this compound as a scaffold for developing novel compounds with potential therapeutic applications.

Q3: How are the synthesized compounds characterized?

A3: The newly synthesized compounds, derived from this compound, are typically characterized using various spectroscopic techniques. These include Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and mass spectrometry. Elemental analysis serves as an additional method for structural confirmation. [, ]

Q4: What are the primary areas of biological activity being investigated for compounds derived from this compound?

A4: Current research focuses on exploring the antimicrobial and antioxidant properties of compounds synthesized from this compound. [, ] The synthesized derivatives have shown promising results against various bacterial and fungal strains, suggesting their potential for future drug development in the fight against infectious diseases and oxidative stress-related conditions.

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